molecular formula C16H14Cl2N2O3S B4023445 N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide

N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide

Cat. No. B4023445
M. Wt: 385.3 g/mol
InChI Key: WCVKPNWPABYJGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrobenzamide compounds involves advanced techniques that ensure the precise incorporation of functional groups, leading to the desired molecular framework. For instance, the synthesis of nickel(II) complexes from similar nitrobenzamide derivatives has been characterized by methods like Fourier transform-infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry, highlighting the meticulous approach needed to synthesize such compounds (Saeed et al., 2013).

Molecular Structure Analysis

The structural determination of related compounds is crucial for understanding the compound's reactivity and properties. Single-crystal X-ray diffraction data have been pivotal in determining the molecular structure of similar nitrobenzamide derivatives, providing insights into their complex geometries (Samimi, 2016).

Chemical Reactions and Properties

The chemical reactivity of nitrobenzamide derivatives is influenced by their structural configuration. Studies have shown how the presence of nitro groups and other substituents can affect the compound's behavior in chemical reactions, demonstrating the compound's versatility and potential for various applications (Shkinyova et al., 2000).

Physical Properties Analysis

The physical properties of such compounds, including solubility and vapor pressure, are essential for their practical application in chemical and pharmaceutical fields. Detailed physicochemical studies provide valuable data for optimizing these compounds' use in different environments (Ol’khovich et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, are fundamental for the compound's application in synthesis and material science. Investigations into the reactivity patterns of nitrobenzamide derivatives offer insights into their potential as intermediates in the synthesis of complex molecules (Hemming & Loukou, 2004).

properties

IUPAC Name

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c17-14-2-1-3-15(18)13(14)10-24-9-8-19-16(21)11-4-6-12(7-5-11)20(22)23/h1-7H,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVKPNWPABYJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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